molecular formula C9H19F3O4SSi B180327 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate CAS No. 164162-36-1

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Cat. No.: B180327
CAS No.: 164162-36-1
M. Wt: 308.39 g/mol
InChI Key: DUUWFQBUGWHIMO-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a tert-butyldimethylsilyl group, which provides stability, and a trifluoromethanesulfonate group, which is a good leaving group in substitution reactions .

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is widely used in scientific research due to its versatility. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate typically involves the reaction of 2-((tert-Butyldimethylsilyl)oxy)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to replace it.

    Reduction Reactions: The compound can be reduced to form 2-((tert-Butyldimethylsilyl)oxy)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted ethers, amines, and halides.

    Reduction Reactions: The major product is 2-((tert-Butyldimethylsilyl)oxy)ethanol.

    Oxidation Reactions: Products include aldehydes and ketones.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butyldimethylsilyl)oxy)ethanol
  • tert-Butyldimethylsilyl chloride
  • 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is unique due to the presence of both a tert-butyldimethylsilyl group and a trifluoromethanesulfonate group. This combination provides both stability and reactivity, making it a valuable reagent in organic synthesis. The trifluoromethanesulfonate group is a better leaving group compared to other similar compounds, enhancing its utility in substitution reactions .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUWFQBUGWHIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576730
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164162-36-1
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butyldimethylsilyl)-ethylene glycol (125 mg, 0.71 mmol) and 2,6-lutidene (0.08 mL, 0.69 mmol) in 6 mL dichloromethane was cooled to −78° C. Trifluoromethanesulfonic anhydride (0.11 mL, 0.65 mmol) was added over a period of 5 min and stirring was continued for additional 15 min at −78° C. to complete the formation of the triflate. The triflate was used in situ for the reaction as described in 3.2 below.
Name
2-(tert-butyldimethylsilyl)-ethylene glycol
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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